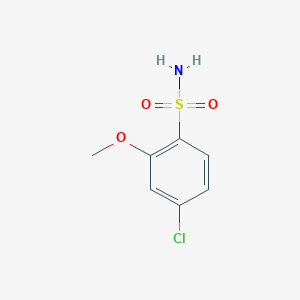

4-Chloro-2-methoxybenzenesulfonamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-chloro-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVAHGNYNOAZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-2-methoxybenzenesulfonamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, synthesis, and potential biological significance of 4-Chloro-2-methoxybenzenesulfonamide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles, data from structurally related molecules, and high-quality predicted data to offer a comprehensive resource for researchers. The guide includes a plausible synthesis pathway with detailed experimental protocols, a summary of key chemical and physical properties, and an exploration of potential biological activities, focusing on the well-established mechanisms of the sulfonamide functional group.

Chemical Properties

This compound is an aromatic sulfonamide characterized by a benzene ring substituted with a chlorine atom, a methoxy group, and a sulfonamide group.

Structure and Identification

-

IUPAC Name: 4-chloro-2-methoxybenzene-1-sulfonamide

-

Molecular Formula: C₇H₈ClNO₃S

-

CAS Number: 43132-23-8 (Note: This CAS number has limited associated literature)

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 221.66 g/mol | Calculated |

| Monoisotopic Mass | 220.99135 Da | Predicted[1] |

| Melting Point | 155-160 °C | Predicted |

| Boiling Point | 385.2 °C at 760 mmHg | Predicted |

| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, and alcohols. | Inferred from related structures |

| logP (XlogP) | 0.7 | Predicted[1] |

| pKa | ~9.5 (sulfonamide N-H) | Predicted |

Synthesis and Experimental Protocols

A plausible and efficient synthesis of this compound involves a two-step process: the chlorosulfonation of a suitable precursor followed by amination of the resulting sulfonyl chloride.

Synthesis Pathway

The logical precursor for the synthesis is 3-chloroanisole, as the methoxy group is an ortho-, para-director. Chlorosulfonation is expected to direct the sulfonyl chloride group to the para position relative to the methoxy group.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Step 1 - Synthesis of 4-Chloro-2-methoxybenzenesulfonyl chloride

This protocol is a general method for the chlorosulfonation of aromatic ethers.

Materials:

-

3-Chloroanisole (1.0 eq)

-

Chlorosulfonic acid (3.0 - 5.0 eq)

-

Dichloromethane (anhydrous)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, add 3-chloroanisole (1.0 eq) dissolved in anhydrous dichloromethane.

-

Cool the flask to 0-5 °C in an ice-water bath.

-

Slowly add chlorosulfonic acid (3.0 - 5.0 eq) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Vigorous evolution of HCl gas will be observed.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for another 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers and wash with cold water, followed by a saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Chloro-2-methoxybenzenesulfonyl chloride, which can be used in the next step without further purification or purified by recrystallization or column chromatography.

Experimental Protocol: Step 2 - Synthesis of this compound

This protocol describes the amination of a sulfonyl chloride.

Materials:

-

4-Chloro-2-methoxybenzenesulfonyl chloride (1.0 eq)

-

Aqueous ammonia (28-30%, excess)

-

Dichloromethane or Tetrahydrofuran (THF)

-

Dilute Hydrochloric Acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the crude 4-Chloro-2-methoxybenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or THF in a round-bottom flask.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring. A white precipitate should form.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

-

If a precipitate has formed, collect it by filtration. If not, transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Spectral Data (Predicted)

As experimental spectra are not available, the following are predicted spectra to aid in the characterization of this compound.

¹H NMR Spectrum (Predicted)

-

Solvent: CDCl₃

-

Frequency: 400 MHz

-

Predicted Chemical Shifts (δ, ppm):

-

~7.8 (d, 1H): Aromatic proton ortho to the sulfonyl group.

-

~7.0 (dd, 1H): Aromatic proton ortho to the chlorine and meta to the sulfonyl group.

-

~6.9 (d, 1H): Aromatic proton ortho to the methoxy group.

-

~4.9 (s, 2H): Sulfonamide (-SO₂NH₂) protons (broad singlet, exchangeable with D₂O).

-

~3.9 (s, 3H): Methoxy (-OCH₃) protons.

-

¹³C NMR Spectrum (Predicted)

-

Solvent: CDCl₃

-

Frequency: 100 MHz

-

Predicted Chemical Shifts (δ, ppm):

-

~155.0: Aromatic carbon attached to the methoxy group.

-

~138.0: Aromatic carbon attached to the sulfonyl group.

-

~135.0: Aromatic carbon attached to the chlorine group.

-

~130.0: Aromatic CH.

-

~115.0: Aromatic CH.

-

~112.0: Aromatic CH.

-

~56.0: Methoxy carbon (-OCH₃).

-

Infrared (IR) Spectrum (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3250 | Medium, Sharp | N-H stretching (sulfonamide) |

| 3080-3010 | Medium | Aromatic C-H stretching |

| 2980-2850 | Medium | Aliphatic C-H stretching (methoxy) |

| 1590, 1480 | Medium-Strong | Aromatic C=C stretching |

| 1350-1310 | Strong | Asymmetric SO₂ stretching |

| 1170-1150 | Strong | Symmetric SO₂ stretching |

| 1250 | Strong | C-O stretching (aryl ether) |

| 850-800 | Strong | C-H out-of-plane bending (substituted benzene) |

| 750-700 | Strong | C-Cl stretching |

Potential Biological Activity and Signaling Pathways

While no specific biological studies have been published for this compound, its chemical structure as a sulfonamide suggests potential activity based on well-established mechanisms for this class of compounds.

Antibacterial Activity: Folic Acid Synthesis Inhibition

Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[2][3] This enzyme is crucial for the synthesis of folic acid in bacteria, which is an essential nutrient for DNA synthesis and growth.[3][4][5] Humans are generally unaffected as they obtain folic acid from their diet.[2][3]

Caption: Mechanism of action for sulfonamide antibacterial drugs.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[6][7] CA inhibitors are used as diuretics, anti-glaucoma agents, and are being investigated as anti-cancer and anti-obesity drugs.[6] The sulfonamide group coordinates to the Zn²⁺ ion in the enzyme's active site, blocking its catalytic activity.[8][9]

Caption: Inhibition of carbonic anhydrase by a sulfonamide.

Conclusion

This compound is a compound of interest within the broader class of benzenesulfonamides. While direct experimental data remains scarce, this guide provides a robust theoretical framework for its synthesis, properties, and potential biological activities. The provided protocols offer a starting point for its laboratory synthesis, and the predicted spectral data can aid in its characterization. The exploration of its potential as an antibacterial agent or a carbonic anhydrase inhibitor, based on its functional group, opens avenues for future research and drug development efforts. Further experimental validation is necessary to confirm the properties and activities outlined in this guide.

References

- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

4-Chloro-2-methoxybenzenesulfonamide CAS number lookup

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-Chloro-2-methoxybenzenesulfonamide, a chemical entity belonging to the sulfonamide class of compounds. Sulfonamides are a well-established group of pharmacologically significant molecules, known for a wide array of biological activities. This document outlines the available physicochemical data, a general synthetic approach, and a proposed workflow for the comprehensive characterization and evaluation of this compound for potential drug development applications.

While specific experimental data for this compound is not extensively available in public databases, this guide furnishes a framework for its synthesis, characterization, and biological screening based on established methodologies for analogous sulfonamide compounds.

Compound Identification and Physicochemical Properties

A definitive CAS number for this compound is not readily found in major chemical databases. However, the compound is indexed in PubChem with the following identifiers and predicted properties.[1]

| Property | Value | Source |

| Molecular Formula | C7H8ClNO3S | PubChem[1] |

| Monoisotopic Mass | 220.99135 Da | PubChem[1] |

| Predicted XlogP | 0.7 | PubChem[1] |

| InChI | InChI=1S/C7H8ClNO3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | PubChem[1] |

| InChIKey | ZKVAHGNYNOAZDH-UHFFFAOYSA-N | PubChem[1] |

| SMILES | COC1=C(C=CC(=C1)Cl)S(=O)(=O)N | PubChem[1] |

Predicted Collision Cross Section (CCS) values (Ų)

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 221.99863 | 140.7 |

| [M+Na]+ | 243.98057 | 151.2 |

| [M-H]- | 219.98407 | 145.0 |

| [M+NH4]+ | 239.02517 | 160.3 |

| [M+K]+ | 259.95451 | 147.1 |

Data calculated using CCSbase as cited in PubChem.[1]

Synthesis and Characterization

General Synthetic Protocol

A specific, validated synthesis protocol for this compound is not detailed in the available literature. However, a common and well-established method for the synthesis of primary sulfonamides involves the reaction of a sulfonyl chloride with ammonia or an ammonia surrogate.[2][3]

Reaction Scheme:

The synthesis would likely proceed via a two-step process starting from 3-chloroanisole:

-

Chlorosulfonylation: 3-chloroanisole is reacted with chlorosulfonic acid to yield 4-chloro-2-methoxybenzene-1-sulfonyl chloride.

-

Amination: The resulting sulfonyl chloride is then treated with an ammonia source, such as aqueous or gaseous ammonia, to produce the final product, this compound.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of 4-chloro-2-methoxybenzene-1-sulfonyl chloride

-

To a stirred solution of 3-chloroanisole (1 equivalent) in a suitable inert solvent (e.g., dichloromethane) cooled to 0 °C, add chlorosulfonic acid (2-3 equivalents) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.

-

-

Step 2: Synthesis of this compound

-

Dissolve the crude 4-chloro-2-methoxybenzene-1-sulfonyl chloride in a suitable solvent (e.g., acetone or tetrahydrofuran).

-

Cool the solution to 0 °C and bubble ammonia gas through the solution or add concentrated aqueous ammonia dropwise with vigorous stirring.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Characterization Workflow

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity.

Experimental Protocols for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record the spectrum on a 400 MHz or higher spectrometer. Chemical shifts should be reported in ppm relative to tetramethylsilane (TMS).

-

¹³C NMR: Use a higher concentration (20-50 mg) in the same deuterated solvent. Record the spectrum with proton decoupling.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Use an ESI or APCI source to determine the exact mass of the molecular ion, which should be within 5 ppm of the calculated mass for C₇H₈ClNO₃S.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Acquire the spectrum of the solid sample using a KBr pellet or an ATR accessory. Key vibrational bands to identify include N-H stretching (around 3300-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350 and 1160 cm⁻¹), and C-O and C-Cl stretching.

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): Develop a method using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water). Purity should be determined by the peak area at an appropriate UV wavelength.

-

Elemental Analysis: Determine the percentage composition of C, H, N, and S. The experimental values should be within ±0.4% of the calculated values.

-

Biological Activity and Screening

While the biological activity of this compound is not specifically documented, the sulfonamide scaffold is present in a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. Therefore, a broad initial screening is warranted.

Experimental Protocols for Biological Screening

-

Antibacterial Activity:

-

Microorganism Strains: A panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

-

Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The compound would be serially diluted in a 96-well plate containing bacterial culture in a suitable broth. The MIC is the lowest concentration that inhibits visible bacterial growth after incubation.

-

-

Anticancer Activity:

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability. Cells are treated with various concentrations of the compound for 48-72 hours. The IC₅₀ value (concentration that inhibits 50% of cell growth) is then calculated.

-

Conclusion

This compound is a sulfonamide derivative with potential for biological activity based on its chemical class. This guide provides a foundational framework for its synthesis, comprehensive characterization, and a logical progression for its biological evaluation. The successful execution of these proposed experimental workflows will be essential to elucidate the therapeutic potential of this compound and guide future drug discovery and development efforts.

References

Spectroscopic Profile of 4-Chloro-2-methoxybenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the spectroscopic properties of 4-Chloro-2-methoxybenzenesulfonamide. Due to the limited availability of public experimental data for this specific compound, this document focuses on predicted spectroscopic values derived from analogous compounds and computational models. It includes predicted data for Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide outlines detailed experimental protocols for acquiring such spectra and includes visualizations to aid in understanding the molecular structure and analytical workflows.

Predicted Spectroscopic Data

Comprehensive searches of scientific databases and literature did not yield publicly available experimental spectroscopic data for this compound. The data presented herein is predicted based on established spectroscopic principles and data from structurally similar compounds.

Predicted Nuclear Magnetic Resonance (NMR) Data

The predicted NMR data is based on the analysis of substituent effects on the chemical shifts of aromatic protons and carbons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.8 - 8.0 | Doublet | 1H | Aromatic H (position 6) |

| ~7.2 - 7.4 | Doublet of Doublets | 1H | Aromatic H (position 5) |

| ~7.0 - 7.2 | Doublet | 1H | Aromatic H (position 3) |

| ~4.5 - 5.5 | Broad Singlet | 2H | -SO₂NH₂ |

| ~3.9 | Singlet | 3H | -OCH₃ |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | C-OCH₃ (position 2) |

| ~135 - 140 | C-SO₂ (position 1) |

| ~130 - 135 | C-Cl (position 4) |

| ~130 - 135 | Aromatic CH (position 6) |

| ~120 - 125 | Aromatic CH (position 5) |

| ~110 - 115 | Aromatic CH (position 3) |

| ~55 - 60 | -OCH₃ |

Solvent: CDCl₃ or DMSO-d₆

Predicted Infrared (IR) Spectroscopy Data

The predicted IR absorption bands are based on characteristic vibrational frequencies of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretch (sulfonamide) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1600 - 1450 | Strong | Aromatic C=C stretch |

| 1350 - 1300 | Strong | Asymmetric SO₂ stretch |

| 1180 - 1140 | Strong | Symmetric SO₂ stretch |

| 1250 - 1200 | Strong | Aryl-O stretch |

| 800 - 700 | Strong | C-Cl stretch |

Predicted Mass Spectrometry (MS) Data

The predicted mass spectrometry data is based on the molecular weight and isotopic distribution of the compound. The monoisotopic mass of C₇H₈ClNO₃S is 220.9914 Da.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Adduct |

| 221.9986 | [M+H]⁺ |

| 243.9806 | [M+Na]⁺ |

| 219.9841 | [M-H]⁻ |

Source: Predicted data from PubChem.[1]

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

The height of the solution in the NMR tube should be approximately 4-5 cm.

-

-

Data Acquisition :

-

Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H NMR spectrum. A standard acquisition includes a 90° pulse, a short acquisition time, and a relaxation delay.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each carbon environment. A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet) :

-

Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar.

-

Grind the mixture to a fine, homogeneous powder.

-

Place the powder into a pellet press and apply high pressure to form a transparent or translucent pellet.

-

-

Data Acquisition :

-

Place the sample (ATR or KBr pellet) in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Acquire the sample spectrum.

-

The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI) :

-

Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

-

Data Acquisition :

-

Select the ionization mode (positive or negative).

-

Optimize the ion source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.

-

Acquire the mass spectrum over a desired m/z range.

-

For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass analyzer is used to obtain accurate mass measurements, which can confirm the elemental composition.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

Molecular Structure and Predicted Mass Spectrometry Fragmentation

This diagram shows the chemical structure of this compound and highlights potential fragmentation pathways in mass spectrometry.

Caption: Structure and Predicted MS Fragments.

References

Technical Guide: Physical Characteristics of 4-Chloro-2-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical characteristics of 4-Chloro-2-methoxybenzenesulfonamide. Due to a lack of experimentally determined data in published literature, this guide presents predicted values obtained from computational models. It also outlines the standard experimental protocols for determining the key physical properties of solid organic compounds like sulfonamides.

Compound Identification

Chemical Structure: this compound is a substituted aromatic sulfonamide. Its structure consists of a benzene ring substituted with a chloro group at position 4, a methoxy group at position 2, and a sulfonamide group at position 1.

Molecular Formula: C₇H₈ClNO₃S

InChI: 1S/C7H8ClNO3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11)[1]

InChIKey: ZKVAHGNYNOAZDH-UHFFFAOYSA-N[1]

SMILES: COC1=C(C=CC(=C1)Cl)S(=O)(=O)N[1]

Physical Properties

The following table summarizes the predicted physical properties for this compound. It is important to note that these are computationally derived values and have not been experimentally verified.

| Property | Predicted Value | Source |

| Molecular Weight | 221.66 g/mol | PubChemLite |

| Monoisotopic Mass | 220.99135 Da | [1] |

| XlogP | 0.7 | [1] |

| Collision Cross Section | [M+H]⁺: 140.7 Ų[M+Na]⁺: 151.2 Ų[M-H]⁻: 145.0 Ų | [1] |

Experimental Protocols for Physical Characterization

While specific experimental data for this compound is not available, the following are standard methodologies used to determine the physical characteristics of solid sulfonamide compounds.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (such as a Thiele tube with heated oil bath or an automated digital instrument) is used.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A sharp melting range (typically < 2 °C) indicates a high degree of purity.

Solubility Assessment

Determining the solubility of a compound in various solvents is essential for purification, formulation, and biological testing.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO)).

-

Procedure: A small, measured amount of the compound (e.g., 1-5 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated (vortexed) at a controlled temperature (e.g., room temperature). The solubility is qualitatively assessed as soluble, partially soluble, or insoluble.

-

Quantitative Analysis (if required): For precise solubility, a saturated solution is prepared, equilibrated, and the concentration of the dissolved compound is determined using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

Spectroscopic methods are used to elucidate and confirm the chemical structure of a molecule.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Methodology for ¹H and ¹³C NMR:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard like tetramethylsilane (TMS) may be added.

-

Data Acquisition: The solution is placed in an NMR tube and inserted into the spectrometer (e.g., 400 MHz). The spectra for ¹H and ¹³C nuclei are acquired.

-

Data Analysis: The chemical shifts (δ), integration (for ¹H), and coupling patterns are analyzed to confirm the structure of the molecule.

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

-

Sample Preparation: For a solid sample, a small amount is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a mull in mineral oil (Nujol) or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The absorption bands are correlated to specific functional groups (e.g., N-H stretch for the sulfonamide, S=O stretch, C-O stretch for the methoxy group, and C-Cl stretch).

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

-

Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular ion peak, which corresponds to the molecular weight of the compound, and the fragmentation pattern, which can help in structural elucidation.

Visualizations

The following diagram illustrates the key identifiers and predicted properties of this compound.

Caption: Logical relationship of this compound's identifiers and properties.

References

The Elusive Biological Profile of 4-Chloro-2-methoxybenzenesulfonamide: A Technical Overview of Structurally Related Compounds

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals a significant lack of specific data on the biological activity of 4-Chloro-2-methoxybenzenesulfonamide (CAS Number: 749253-52-9). While this specific molecule is commercially available, its pharmacological properties have not been detailed in accessible research. This guide, therefore, provides an in-depth technical overview of the known biological activities of structurally related chloro- and methoxy-substituted benzenesulfonamide derivatives to offer insights into the potential, yet unconfirmed, activities of the target compound. The information presented herein pertains to these related analogs and should not be directly extrapolated to this compound.

Introduction to Benzenesulfonamides in Drug Discovery

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The versatility of this chemical moiety allows for substitutions on the benzene ring and the sulfonamide nitrogen, leading to a diverse range of pharmacological activities. These include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects. The presence of chloro and methoxy substituents on the benzene ring is known to significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.

Potential Areas of Biological Activity Based on Analog Structures

Given the biological activities of structurally similar compounds, this compound could hypothetically be investigated for the following properties:

-

Anticancer Activity: Many benzenesulfonamide derivatives exhibit potent anticancer effects through various mechanisms, including the inhibition of carbonic anhydrases, kinases, and other enzymes crucial for tumor growth and survival.

-

Antimicrobial Activity: The sulfonamide group is famously associated with the first generation of antibiotics ("sulfa drugs"). Modern derivatives continue to be explored for their antibacterial and antifungal properties.

-

Enzyme Inhibition: The sulfonamide moiety is a well-established zinc-binding group, making it a common feature in inhibitors of metalloenzymes like carbonic anhydrases and matrix metalloproteinases.

Anticancer Activity of Related Benzenesulfonamide Derivatives

Substituted benzenesulfonamides have been extensively investigated as potential anticancer agents. A notable mechanism of action is the inhibition of carbonic anhydrase (CA) isozymes, particularly CA IX, which is overexpressed in many solid tumors and contributes to the acidification of the tumor microenvironment, promoting cancer cell invasion and metastasis.

Quantitative Data on Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Line | Activity Metric | Value | Reference |

| Thiazol-4-one-benzenesulfonamide derivative 4e | MDA-MB-231 (Breast Cancer) | IC50 | 3.58 µM | [1] |

| Thiazol-4-one-benzenesulfonamide derivative 4e | MCF-7 (Breast Cancer) | IC50 | 4.58 µM | [1] |

| Thiazol-4-one-benzenesulfonamide derivative 4g | MCF-7 (Breast Cancer) | IC50 | 2.55 µM | [1] |

| Benzenesulfonamide analog AL106 | U87 (Glioblastoma) | % Growth Inhibition at 10 µM | ~40% | [2] |

| Benzenesulfonamide analog AL106 | U87 (Glioblastoma) | % Growth Inhibition at 100 µM | 78% | [2] |

Experimental Protocols: In Vitro Cytotoxicity Assay

The cytotoxic effects of benzenesulfonamide derivatives on cancer cell lines are commonly evaluated using the trypan blue exclusion method or MTT assay.

Trypan Blue Exclusion Assay Protocol (as applied to Glioblastoma cells for AL106):

-

Cell Culture: U87 glioblastoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The benzenesulfonamide derivative (e.g., AL106) is dissolved in a suitable solvent (like DMSO) and added to the cell culture media at various concentrations (e.g., 10 µM and 100 µM). Control wells receive the solvent alone.

-

Incubation: The treated cells are incubated for a specified period (e.g., 24-72 hours).

-

Cell Viability Assessment: After incubation, cells are harvested, and a small aliquot is mixed with trypan blue solution. The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer or an automated cell counter.

-

Data Analysis: The percentage of cell growth inhibition is calculated by comparing the number of viable cells in the treated wells to the control wells.

Signaling Pathway: Carbonic Anhydrase IX Inhibition in Cancer

Caption: Inhibition of Carbonic Anhydrase IX (CAIX) by benzenesulfonamides.

Antimicrobial Activity of Related Benzenesulfonamide Derivatives

The antimicrobial properties of benzenesulfonamides are well-documented. These compounds often act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

Quantitative Data on Antimicrobial Activity of Related Compounds

| Compound Name | Microorganism | Activity Metric | Value (mg/mL) | Reference |

| Carboxamide derivative 4d | E. coli | MIC | 6.72 | [3] |

| Carboxamide derivative 4h | S. aureus | MIC | 6.63 | [3] |

| Carboxamide derivative 4a | P. aeruginosa | MIC | 6.67 | [3] |

| Carboxamide derivative 4a | S. typhi | MIC | 6.45 | [3] |

| Carboxamide derivative 4f | B. subtilis | MIC | 6.63 | [3] |

| Carboxamide derivative 4e | C. albicans | MIC | 6.63 | [3] |

| Carboxamide derivative 4h | C. albicans | MIC | 6.63 | [3] |

| Carboxamide derivative 4e | A. niger | MIC | 6.28 | [3] |

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound is typically determined using the broth microdilution method.

Broth Microdilution Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Antimicrobial Screening

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

While the biological activity of this compound remains uncharacterized in the public domain, the extensive research on structurally similar benzenesulfonamide derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The chloro and methoxy substitutions can significantly modulate the activity and selectivity of the benzenesulfonamide scaffold. Future studies are warranted to elucidate the specific biological profile of this compound, particularly in the areas of oncology and infectious diseases, where its analogs have shown considerable promise. Researchers interested in this molecule should undertake primary screening to determine its cytotoxic, antimicrobial, and enzyme-inhibitory properties.

References

- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 2. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

An In-depth Technical Guide to 4-Chloro-2-methoxybenzenesulfonamide and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-methoxybenzenesulfonamide and its derivatives, focusing on their synthesis, chemical properties, and promising biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Core Compound: this compound

This compound serves as a crucial scaffold in the development of various biologically active compounds. Its chemical structure, characterized by a sulfonamide group, a chloro substituent, and a methoxy group on the benzene ring, provides a versatile platform for chemical modifications to modulate its pharmacokinetic and pharmacodynamic properties.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₇H₈ClNO₃S |

| Molecular Weight | 221.66 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 158-162 °C |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO |

Synthesis of this compound Derivatives

The synthesis of derivatives typically involves the reaction of 4-chloro-2-methoxybenzenesulfonyl chloride with a variety of amines, hydrazines, or other nucleophiles. The following experimental protocol outlines a general method for the synthesis of N-substituted derivatives.

Experimental Protocol: General Synthesis of N-substituted-4-chloro-2-methoxybenzenesulfonamides

Materials:

-

4-chloro-2-methoxybenzenesulfonyl chloride

-

Appropriate primary or secondary amine

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

-

Dissolve the amine (1.1 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Slowly add a solution of 4-chloro-2-methoxybenzenesulfonyl chloride (1.0 equivalent) in the anhydrous solvent to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system to afford the desired N-substituted-4-chloro-2-methoxybenzenesulfonamide derivative.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

dot

Caption: General workflow for the synthesis of this compound derivatives.

Biological Activities and Derivatives

Derivatives of this compound have demonstrated a wide range of biological activities, with anticancer and antibacterial properties being the most prominent.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of this compound derivatives against various cancer cell lines. The mechanism of action for some of these compounds has been attributed to the inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases and kinases in the PI3K/mTOR pathway.

Quantitative Anticancer Activity Data (IC₅₀ values in µM):

| Derivative | HeLa (Cervical) | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | Reference |

| (E)-4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl)benzenesulfonamide | - | >50 | - | - | [1] |

| Pyridone Derivative 10 | - | 0.02 | - | - | [1] |

| Pyridone Derivative 12 | - | 0.03 | - | - | [1] |

| Benzenesulfonamide-bearing Imidazole 5 | - | - | - | - | [2] |

| Benzenesulfonamide-bearing Imidazole 12 | - | - | - | - | [2] |

| Chalconesulfonamide 7e | - | 1.3-5.1 | 1.3-5.1 | - | [3] |

| Chalconesulfonamide 7f | - | 1.3-5.1 | 1.3-5.1 | - | [3] |

| N-substituted guanidine 24 | 5-17 | 2.5-5 | 2.5-5 | - | [4][5] |

Note: A dash (-) indicates that the data was not available in the cited sources.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, HCT-116)

-

Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (this compound derivatives) dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

dot

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Signaling Pathways in Anticancer Activity

Carbonic Anhydrase IX (CA IX) Inhibition:

Certain sulfonamide derivatives are known to inhibit carbonic anhydrase IX, an enzyme overexpressed in many hypoxic tumors.[6][7][8][9][10] CA IX plays a crucial role in maintaining the pH homeostasis of cancer cells, allowing them to survive and proliferate in the acidic tumor microenvironment.[6][10] Inhibition of CA IX leads to intracellular acidification and subsequent apoptosis.[6]

dot

Caption: Inhibition of Carbonic Anhydrase IX by sulfonamide derivatives leading to apoptosis.

PI3K/mTOR Pathway Inhibition:

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11][12][13][14][15] Some sulfonamide derivatives have been identified as dual inhibitors of PI3K and mTOR, effectively blocking this pro-survival pathway and inducing apoptosis in cancer cells.[11][12]

dot

Caption: Dual inhibition of the PI3K/mTOR signaling pathway by sulfonamide derivatives.

Antibacterial Activity

Derivatives of 4-chlorobenzenesulfonamide have also shown significant promise as antibacterial agents. Their mechanism of action often involves the inhibition of essential bacterial enzymes, such as dihydropteroate synthase, which is crucial for folate synthesis.

Quantitative Antibacterial Activity Data (MIC in µg/mL):

| Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |

| 4-chloro-3-nitrophenylthiourea 11 | 0.5-2 | - | - | - | [16] |

| 4-chloro-3-nitrophenylthiourea 13 | 0.5-2 | - | - | - | [16] |

| Pyrazoline derivative 22 | - | 64 | - | >64 | [17] |

| Pyrazoline derivative 24 | - | - | - | - | [17] |

| Hydrazone derivative 5 | - | - | - | - | [17] |

Note: A dash (-) indicates that the data was not available in the cited sources.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Test compounds dissolved in DMSO

-

Standard antibiotic (e.g., Ciprofloxacin)

-

96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.

-

Prepare serial two-fold dilutions of the test compounds and the standard antibiotic in the growth medium in a 96-well plate.

-

Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be done by visual inspection or by measuring the optical density at 600 nm.

dot

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant potential in the development of novel therapeutic agents. The diverse biological activities, particularly in the areas of oncology and infectious diseases, warrant further investigation. Future research should focus on the synthesis of new derivatives with improved potency and selectivity, as well as in-depth studies to elucidate their mechanisms of action and evaluate their in vivo efficacy and safety profiles. The structure-activity relationship data presented in this guide can serve as a foundation for the rational design of next-generation drug candidates based on this versatile chemical scaffold.

References

- 1. Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. musechem.com [musechem.com]

- 15. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. turkjps.org [turkjps.org]

A Comprehensive Review of 4-Chloro-2-methoxybenzenesulfonamide and its Derivatives in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the available scientific literature concerning 4-Chloro-2-methoxybenzenesulfonamide and its structurally related derivatives. Due to the limited direct research on this compound, this paper focuses on synthesizing data from closely related benzenesulfonamide compounds to offer insights into its potential synthesis, biological activities, and mechanisms of action.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C7H8ClNO3S.[1] It belongs to the class of sulfonamides, which are characterized by a sulfonyl group connected to an amine group.

| Property | Value | Source |

| Molecular Formula | C7H8ClNO3S | [1] |

| Molecular Weight | 221.66 g/mol | PubChem |

| InChI | InChI=1S/C7H8ClNO3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | [1] |

| InChIKey | ZKVAHGNYNOAZDH-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=C(C=CC(=C1)Cl)S(=O)(=O)N | [1] |

Synthesis of Benzenesulfonamide Derivatives

General Experimental Protocol: Chlorosulfonation and Amination

A common method for the synthesis of benzenesulfonamides involves a two-step process:

-

Chlorosulfonation: The substituted benzene (in this case, 3-chloroanisole) is reacted with chlorosulfonic acid, often in a suitable solvent like chloroform or dichloromethane, at a controlled temperature (typically 0 °C to room temperature). This reaction introduces the sulfonyl chloride group onto the aromatic ring.

-

Amination: The resulting benzenesulfonyl chloride is then reacted with an amine (in the case of the parent sulfonamide, ammonia or an ammonia source) to form the sulfonamide.

Example Protocol derived from related syntheses: [2][3]

-

Step 1: Synthesis of 4-Chloro-2-methoxybenzenesulfonyl chloride

-

To a stirred solution of 3-chloroanisole in chloroform at 0 °C, chlorosulfonic acid is added dropwise.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time.

-

The reaction is then quenched by carefully pouring it onto crushed ice.

-

The organic layer is separated, washed with cold water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 4-Chloro-2-methoxybenzenesulfonyl chloride.

-

-

Step 2: Synthesis of this compound

-

The crude 4-Chloro-2-methoxybenzenesulfonyl chloride is dissolved in a suitable solvent (e.g., acetone or THF).

-

The solution is then added dropwise to a stirred, cooled (0 °C) aqueous solution of ammonia.

-

The reaction mixture is stirred for a period to allow for the completion of the reaction.

-

The resulting solid precipitate, this compound, is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.

-

Figure 1: General synthetic workflow for this compound.

Biological Activities of Related Benzenesulfonamide Derivatives

While specific biological data for this compound is lacking, research on structurally similar compounds suggests potential therapeutic applications, particularly in the areas of anticancer and antimicrobial activities.

Anticancer Activity

Numerous studies have reported the anticancer properties of benzenesulfonamide derivatives. For instance, chalcone derivatives containing a 2,4-dichlorobenzenesulfonamide moiety have demonstrated notable anticancer effects on various human cancer cell lines.[4] Another study on 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives, which share the chlorobenzenesulfonyl core, revealed cytotoxic activity against breast (MCF-7), cervical (HeLa), and colon (HCT-116) cancer cells.

Table of Anticancer Activity for Related Benzenesulfonamide Derivatives

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides | HeLa, HL-60, AGS | Not specified | [4] |

| 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-...-guanidine derivatives | MCF-7, HeLa, HCT-116 | 8 - >50 | |

| Chalcone–sulfonamide hybrids | K-562 (leukemia) | <10 | [4] |

| Chalcone derivatives with chlorophenylacryloyl moiety | K-562, HCT-116, LOX IMVI, MCF-7 | 0.57 - 2.77 | [4] |

Antimicrobial Activity

Derivatives of 4-chloro-2-mercaptobenzenesulfonamide have been synthesized and screened for their antibacterial activity, with some compounds showing promising activity against anaerobic Gram-positive bacteria strains.[5] The evaluation of antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table of Antibacterial Activity for 4-chloro-2-mercaptobenzenesulfonamide Derivatives

| Bacterial Strain | Activity | Reference |

| Anaerobic Gram-positive bacteria | Promising | [5] |

Potential Mechanisms of Action

The precise mechanism of action for this compound is unknown. However, based on the activities of related sulfonamide derivatives, several potential pathways can be hypothesized.

Inhibition of Carbonic Anhydrases

A well-established mechanism for many sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Some 4-chloro-3-sulfamoyl benzenecarboxamides have shown high affinity for CA isozymes.[6] Inhibition of these enzymes can have therapeutic effects in conditions like glaucoma.

Induction of Apoptosis in Cancer Cells

Several studies on anticancer sulfonamide derivatives suggest that they can induce apoptosis (programmed cell death) in cancer cells.[4] This is a common mechanism for many chemotherapeutic agents. The signaling pathways leading to apoptosis can be complex and may involve the activation of caspases and modulation of Bcl-2 family proteins.

Figure 2: A simplified potential signaling pathway for apoptosis induction by anticancer sulfonamides.

Conclusion and Future Directions

While direct research on this compound is limited, the available literature on its structural analogs provides a valuable foundation for future investigation. The synthetic route is likely achievable through standard chlorosulfonation and amination reactions. The biological profile of related compounds suggests that this compound may possess anticancer and antimicrobial properties.

Future research should focus on the following areas:

-

Synthesis and Characterization: Development and optimization of a specific synthetic protocol for this compound and its full analytical characterization.

-

Biological Screening: Comprehensive in vitro screening of the compound against a panel of cancer cell lines and microbial strains to determine its cytotoxic and antimicrobial potential.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to identify key structural features required for optimal biological activity.

This in-depth guide, by consolidating information from related compounds, aims to stimulate and guide further research into the therapeutic potential of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of Novel Plant Extracts and Compounds from Adenosma bracteosum (Bonati) in Human Lung and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-2-methoxybenzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-Chloro-2-methoxybenzenesulfonamide and its derivatives. This class of compounds holds significant potential in medicinal chemistry, with demonstrated activities including antibacterial and anticancer effects.[1][2] This document outlines the primary synthetic routes, key experimental procedures, and data presentation to facilitate research and development in this area.

Overview of Synthetic Strategy

The synthesis of this compound derivatives typically follows a two-step process. The first step involves the chlorosulfonation of a substituted anisole to form the key intermediate, 4-chloro-2-methoxybenzenesulfonyl chloride. The subsequent step is the reaction of this sulfonyl chloride with a suitable amine to yield the desired sulfonamide derivative.

Experimental Protocols

Synthesis of 4-Chloro-2-methoxybenzenesulfonyl Chloride (Intermediate)

This protocol is based on the general method for the chlorosulfonation of aromatic compounds.[3]

Materials:

-

3-Chloroanisole

-

Chlorosulfonic acid

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloroanisole (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add chlorosulfonic acid (3 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-2-methoxybenzenesulfonyl chloride. The crude product can be used in the next step without further purification.

General Protocol for the Synthesis of this compound Derivatives

This protocol describes the reaction of 4-chloro-2-methoxybenzenesulfonyl chloride with a primary or secondary amine.[1]

Materials:

-

4-Chloro-2-methoxybenzenesulfonyl chloride

-

Amine (primary or secondary, 1.2 equivalents)

-

Triethylamine (TEA) or Pyridine (as a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the amine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C.

-

Add a solution of 4-chloro-2-methoxybenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane dropwise to the amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, wash the mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound derivative.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of benzenesulfonamide derivatives. Note that specific yields and spectral data will vary depending on the specific amine used.

Table 1: Synthesis of N-substituted 2-alkythio-4-chloro-benzenesulfonamide Derivatives [4]

| Compound | R | Yield (%) | 1H NMR (δ, ppm) |

| 8 | Imidazole | 65 | 11.29 (s, 1H, NH), 8.83 (s, 1H, NH), 8.06 (d, J = 2.1 Hz, 1H, H-6), 7.74 (d, J = 8.4 Hz, 1H, H-3), 7.59 (d, J = 1.4 Hz, 1H, H-5), 7.40 (d, J = 1.4 Hz, 1H, H-4), 4.82 (s, 2H, CH2), 2.37 (s, 3H, CH3) |

| 11 | Imidazole | 72 | 10.22 (s, 1H, NH), 8.73 (s, 1H, NH), 7.44 (d, J = 8.5 Hz, 1H, H-3), 7.28 (d, J = 1.4 Hz, 1H, H-5), 7.28 (d, J = 1.4 Hz, 1H, H-4), 4.01 (s, 2H, CH2), 2.32 (s, 3H, CH3) |

Table 2: Anticancer Activity of N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines [5][6]

| Compound | Cell Line | IC50 (µM) |

| Derivative 1 | MCF-7 | 2.5 - 5 |

| Derivative 1 | HCT-116 | 2.5 - 5 |

| Derivative 1 | HeLa | 5 - 17 |

| Derivative 2 | MCF-7 | 2.5 - 5 |

| Derivative 2 | HCT-116 | 2.5 - 5 |

| Derivative 2 | HeLa | 5 - 17 |

Visualizations

Synthetic Workflow

Caption: General synthetic workflow for this compound derivatives.

Carbonic Anhydrase Inhibition Pathway

Many sulfonamide derivatives are known to be potent inhibitors of carbonic anhydrases (CAs), enzymes that play a crucial role in various physiological processes, including pH regulation and tumorigenesis. Inhibition of tumor-associated CA isoforms, such as CA IX, is a promising strategy for cancer therapy.

Caption: Inhibition of Carbonic Anhydrase IX by sulfonamide derivatives in tumor cells.

References

Application Notes and Protocols for 4-Chloro-2-methoxybenzenesulfonamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-chloro-2-methoxybenzenesulfonamide as a versatile building block in organic synthesis, with a particular focus on its application in the development of biologically active compounds. Detailed experimental protocols for key transformations are provided to facilitate its use in the laboratory.

Introduction

This compound is a valuable bifunctional molecule incorporating a reactive sulfonamide group and a substituted aromatic ring. The presence of the chloro and methoxy substituents on the benzene ring influences its reactivity and provides opportunities for further functionalization, making it an attractive starting material for the synthesis of a diverse range of organic compounds. Its utility is particularly notable in the construction of heterocyclic systems and in the development of novel therapeutic agents, especially in the field of oncology.

Key Applications

The primary application of this compound in organic synthesis is as a scaffold for the generation of libraries of compounds for biological screening. The sulfonamide moiety can be readily N-functionalized, while the aromatic ring can participate in various cross-coupling reactions.

Synthesis of Anticancer Agents

Derivatives of chloro-substituted benzenesulfonamides have shown significant potential as anticancer agents. While direct examples utilizing the 2-methoxy derivative are still emerging, the analogous 4-chloro-2-mercapto-5-methylbenzenesulfonamide has been used to synthesize compounds with potent antitumor activity.[1][2] These compounds often act by inhibiting key cellular processes in cancer cells. The general strategy involves the derivatization of the sulfonamide nitrogen with various pharmacophores. For instance, reaction with chalcones can lead to benzenesulfonylaminoguanidine derivatives with pro-apoptotic activity.[3]

Synthesis of Biologically Active Heterocycles

The sulfonamide group can be used as a handle to introduce the 4-chloro-2-methoxyphenyl moiety into various heterocyclic systems. These heterocyclic sulfonamides are of great interest in medicinal chemistry due to their prevalence in a wide range of clinically used drugs. Microwave-assisted synthesis has been shown to be an efficient method for the preparation of various heterocyclic compounds.

N-Functionalization via Alkylation and Arylation

The nitrogen atom of the sulfonamide is nucleophilic and can be readily alkylated or arylated to introduce a wide range of substituents. N-alkylation can be achieved using various alkyl halides under basic conditions.[4] For N-arylation, modern cross-coupling methodologies, such as the Suzuki-Miyaura coupling, offer a powerful tool for the formation of C-N bonds.[5][6][7][8][9]

Experimental Protocols

The following are detailed protocols for key synthetic transformations involving this compound.

Protocol 1: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide in the presence of a base.

dot

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Quantitative Data (Representative):

| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl bromide | K₂CO₃ | DMF | 80 | 4 | 85 |

| Ethyl iodide | NaH | THF | 60 | 6 | 78 |

Protocol 2: Suzuki-Miyaura Cross-Coupling for N-Arylation

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

dot

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Toluene and Water (or Dioxane/Water)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed toluene and water (e.g., 4:1 v/v) to the flask.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Representative):

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |

| 4-Tolylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 90 | 10 | 82 |

Potential Signaling Pathways for Drug Development

Derivatives of benzenesulfonamides are known to interact with a variety of biological targets. While the specific pathways modulated by this compound derivatives require experimental validation, related compounds have shown activity against carbonic anhydrases and various kinases, suggesting potential applications in oncology and other therapeutic areas.

dot

Conclusion

This compound is a readily available and highly versatile building block for organic synthesis. Its utility in the construction of diverse molecular scaffolds, particularly those with potential biological activity, makes it a valuable tool for researchers in medicinal chemistry and drug discovery. The provided protocols offer a starting point for the exploration of its synthetic potential.

References

- 1. Synthesis of a new series of 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives with potential antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: 4-Chloro-2-methoxybenzenesulfonamide as a Versatile Building Block for Novel Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-chloro-2-methoxybenzenesulfonamide as a foundational scaffold for the synthesis of novel compounds with significant therapeutic potential. The inherent structural features of this building block, including the reactive sulfonamide group, the electron-rich methoxy-substituted benzene ring, and the strategically positioned chloro substituent, make it an ideal starting point for developing a diverse range of biologically active molecules. This document outlines synthetic strategies, presents key biological activity data, and provides detailed experimental protocols for the synthesis and evaluation of new chemical entities derived from this versatile precursor.

Introduction to this compound in Drug Discovery

This compound is a valuable starting material in medicinal chemistry due to its amenability to a variety of chemical transformations. The sulfonamide moiety can be readily derivatized to introduce diverse functional groups, allowing for the fine-tuning of physicochemical properties and biological activity. The chloro and methoxy groups on the benzene ring influence the molecule's electronic and steric properties, which can be crucial for optimizing interactions with biological targets.[1][2] Derivatives of this and structurally related benzenesulfonamides have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and enzyme inhibitory effects.

Synthetic Pathways and Key Reactions